2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine
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Overview
Description
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a sulfonylpiperidine moiety, and a methylpyrimidine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form 1-(4-fluorophenyl)sulfonylpiperidine. This intermediate is then reacted with 5-methylpyrimidine-2-ol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the sulfonylpiperidine moiety may contribute to the compound’s overall stability and reactivity. The methylpyrimidine ring can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Ethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine
- 2-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine
Uniqueness
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The combination of the sulfonylpiperidine and methylpyrimidine moieties further distinguishes it from other similar compounds, potentially offering enhanced stability, reactivity, and specificity in various applications.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-12-10-18-16(19-11-12)23-14-6-8-20(9-7-14)24(21,22)15-4-2-13(17)3-5-15/h2-5,10-11,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKUHSUBMVZSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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